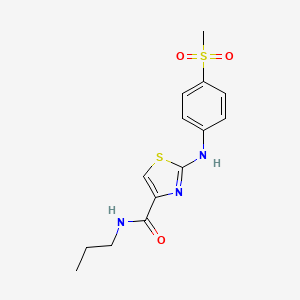

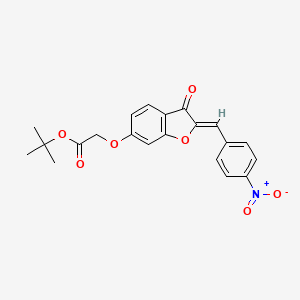

![molecular formula C17H21N3O3 B2540099 4-(4-hidroxifenil)-6-pentil-3,4,6,7-tetrahidro-1H-pirrolo[3,4-d]pirimidina-2,5-diona CAS No. 941999-67-3](/img/structure/B2540099.png)

4-(4-hidroxifenil)-6-pentil-3,4,6,7-tetrahidro-1H-pirrolo[3,4-d]pirimidina-2,5-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

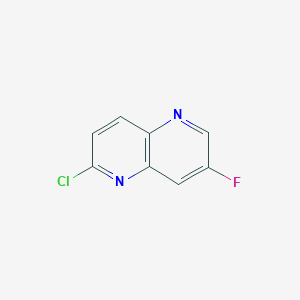

4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.373. The purity is usually 95%.

BenchChem offers high-quality 4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Potencial Terapéutico

Las piridopirimidinas, que incluyen el compuesto 4-(4-hidroxifenil)-6-pentil-3,4,6,7-tetrahidro-1H-pirrolo[3,4-d]pirimidina-2,5-diona, han mostrado un interés terapéutico y ya han sido aprobadas para su uso como terapéuticas . Son de gran interés debido a su potencial biológico .

Actividad Antitumoral

La parte piridopirimidínica está presente en fármacos relevantes y se ha estudiado en el desarrollo de nuevas terapias . Por ejemplo, Piritrexim, un derivado de pirimidina, inhibió la dihidrofolato reductasa (DHFR) y mostró buenos efectos antitumorales en el carcinosarcoma en ratas .

Inhibidores de PARP-1

Se han sintetizado derivados de pirano[2,3-d]pirimidina-2,4-diona como posibles inhibidores contra las poli (ADP-ribosa) polimerasas-1 (PARP-1) . Los inhibidores de PARP-1 se han utilizado como potenciadores en combinación con agentes citotóxicos dañadores del ADN para comprometer el mecanismo de reparación del ADN de las células cancerosas, lo que resulta en disfunción genómica y muerte celular .

Actividad Antiproliferativa

Los análogos de pirano[2,3-d]pirimidina-2,4-diona sintetizados se evaluaron por su actividad antiproliferativa contra las líneas celulares de cáncer humano MCF-7 y HCT116 . Algunos compuestos mostraron una actividad prometedora donde los compuestos S2 y S7 emergieron como los inhibidores de PARP-1 más potentes .

Actividades Antiinflamatorias

Se ha informado que las pirimidinas tienen actividades antiinflamatorias . Se ha informado una síntesis efectiva y suave de pirimidinas funcionalmente vitales por una anulación [3 + 3] facilitada por 4-HO-TEMPO de amidinas de grado comercial con cetonas saturadas bajo catálisis de Cu .

Actividad Anticancerígena

Se estudiaron derivados de tiazolopirimidina contra las líneas celulares de cáncer humano y las células CLL primarias . Uno de los derivados mostró una excelente actividad anticancerígena contra las líneas celulares y provocó la muerte celular por apoptosis ya que inhibió la enzima CDK .

Mecanismo De Acción

Target of Action

Pyridopyrimidine derivatives, a class of compounds to which this molecule belongs, have been reported to target several proteins such as dihydrofolate reductase (dhfr), some kinases like the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase . These proteins play crucial roles in cellular processes such as cell growth and division, signal transduction, and metabolic reactions.

Mode of Action

It’s known that pyridopyrimidine derivatives interact with their targets, leading to changes in the function of these proteins . For instance, inhibitors of DHFR prevent the conversion of dihydrofolate to tetrahydrofolate, a necessary step in DNA synthesis, thereby inhibiting cell growth.

Biochemical Pathways

Given the targets mentioned above, it can be inferred that this compound may affect pathways related to cell growth and division, signal transduction, and metabolism .

Pharmacokinetics

It’s noted that the degree of lipophilicity of a drug, which refers to its affinity for a lipid environment, allows it to diffuse easily into cells . This suggests that this compound may have good bioavailability.

Result of Action

Pyridopyrimidine derivatives have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, antituberculosis, and anticancer activities . This suggests that this compound may have similar effects.

Análisis Bioquímico

Biochemical Properties

The compound 4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has shown significant inhibitory activity against α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism . The compound binds to the active site of the enzyme, leading to a decrease in its activity .

Cellular Effects

In cellular contexts, 4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has demonstrated potential anti-diabetic and anti-inflammatory effects . It has been observed to inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .

Molecular Mechanism

The molecular mechanism of action of 4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves binding to the active site of α-glucosidase, leading to a decrease in the enzyme’s activity . This binding interaction is stable, as indicated by molecular dynamic simulation studies .

Temporal Effects in Laboratory Settings

While specific temporal effects of 4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione in laboratory settings have not been extensively reported, the compound’s inhibitory effects on α-glucosidase have been observed to be significant .

Metabolic Pathways

Given its inhibitory activity against α-glucosidase, it can be inferred that this compound may interact with metabolic pathways related to carbohydrate metabolism .

Propiedades

IUPAC Name |

4-(4-hydroxyphenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-2-3-4-9-20-10-13-14(16(20)22)15(19-17(23)18-13)11-5-7-12(21)8-6-11/h5-8,15,21H,2-4,9-10H2,1H3,(H2,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIQHPAIOYEDKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

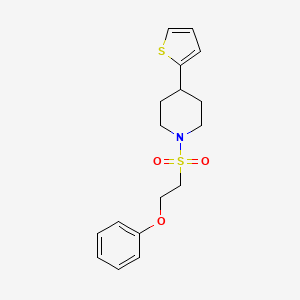

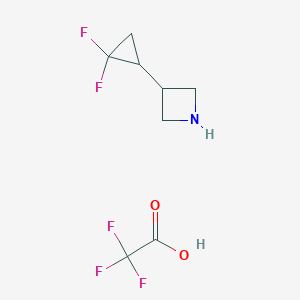

![2-(4-FLUOROPHENOXY)-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}ACETAMIDE](/img/structure/B2540026.png)

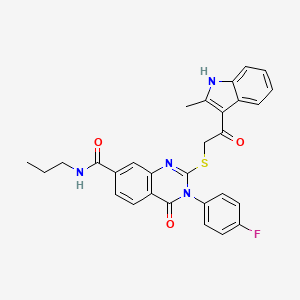

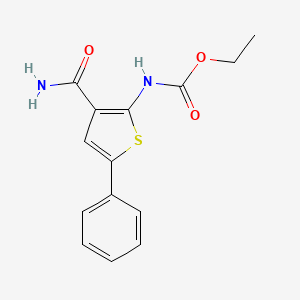

![[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2540030.png)

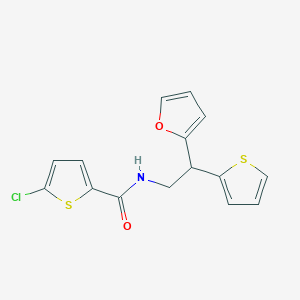

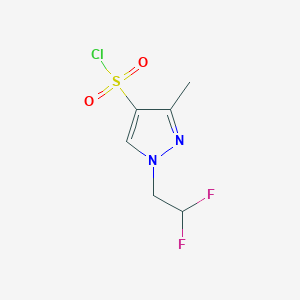

![(2-Ethoxypyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2540032.png)

![3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/new.no-structure.jpg)